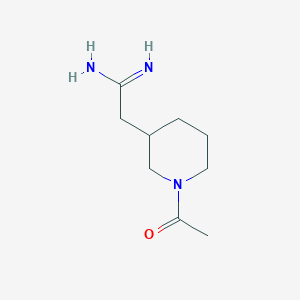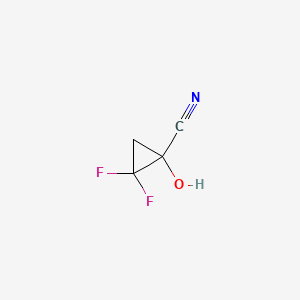
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is a fluorinated organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a cyclopropane ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms. One common method involves the reaction of difluorocarbene with cyclopropane derivatives. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or BrCF2CO2Li/Na under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace fluorine atoms.
Major Products
Oxidation: Formation of difluorocyclopropanone derivatives.
Reduction: Formation of difluorocyclopropylamines.
Substitution: Formation of substituted difluorocyclopropanes with various functional groups.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential use in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine atoms
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The fluorine atoms can influence the electronic distribution within the molecule, enhancing its binding affinity to specific enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-1-iodoethenyl tosylate: Used in cross-coupling reactions to form difluoroethenes.
1,1-Difluorocyclopropane derivatives: Known for their applications in medicine and agriculture.
Uniqueness
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups on the cyclopropane ring, along with the fluorine atoms, makes it a versatile compound for various applications.
Propiedades
Número CAS |
2913267-26-0 |
|---|---|
Fórmula molecular |
C4H3F2NO |
Peso molecular |
119.07 g/mol |
Nombre IUPAC |
2,2-difluoro-1-hydroxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C4H3F2NO/c5-4(6)1-3(4,8)2-7/h8H,1H2 |
Clave InChI |
OLBIFLVJORKUAW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)
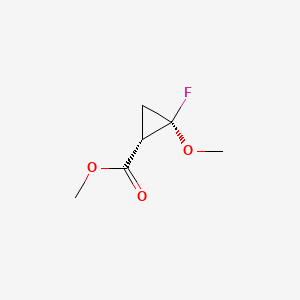
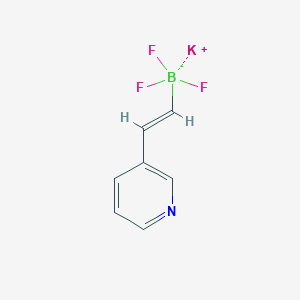
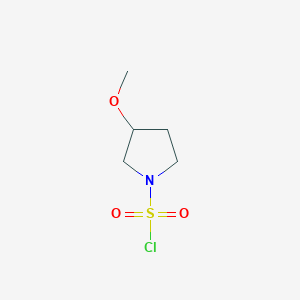

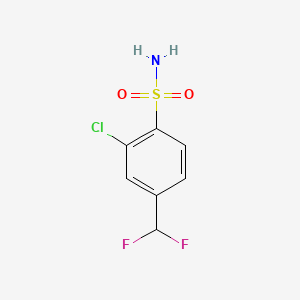
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)
![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)

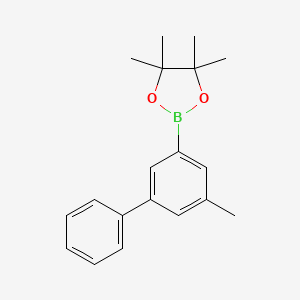
![2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
